molecular formula C20H17N3O2 B4812476 N-(4-(3-Methylbenzamido)phenyl)isonicotinamide

N-(4-(3-Methylbenzamido)phenyl)isonicotinamide

Cat. No.: B4812476
M. Wt: 331.4 g/mol
InChI Key: SDQDBAMMGMRBCY-UHFFFAOYSA-N
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Description

N-(4-(3-Methylbenzamido)phenyl)isonicotinamide is a chemical compound with the molecular formula C20H19N3O It is known for its unique structure, which includes a benzamido group and an isonicotinamide moiety

Properties

IUPAC Name

N-[4-[(3-methylbenzoyl)amino]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-3-2-4-16(13-14)20(25)23-18-7-5-17(6-8-18)22-19(24)15-9-11-21-12-10-15/h2-13H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQDBAMMGMRBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Methylbenzamido)phenyl)isonicotinamide typically involves the reaction of 3-methylbenzoic acid with 4-aminophenylisonicotinamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Methylbenzamido)phenyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Biological Activities

Antimicrobial and Antifungal Properties
Research indicates that derivatives of isonicotinamide, including N-(4-(3-Methylbenzamido)phenyl)isonicotinamide, exhibit significant antimicrobial activity. Studies have shown that modifications to the phenyl ring can enhance antifungal efficacy against strains such as Candida albicans .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated varying degrees of efficacy in preclinical models targeting different cancer types. Structure-activity relationship studies suggest that specific substitutions can enhance cytotoxicity against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions between isonicotinic acid derivatives and appropriate amines. The synthetic route can be summarized as follows:

  • Starting Materials : Isonicotinic acid and 3-methylbenzamide.
  • Reaction Conditions : The reaction may be carried out under reflux conditions in the presence of coupling agents.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Tuberculosis Treatment
Isonicotinamides are well-known for their role in tuberculosis treatment, acting as prodrugs to isoniazid, which is a cornerstone in TB therapy . The potential application of this compound in this context could be explored further.

Antiviral Research
Recent studies have highlighted the importance of developing new antiviral agents targeting viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro). While this compound has not been directly tested against these targets, its structural similarities to other effective compounds suggest potential avenues for antiviral research .

Mechanism of Action

The mechanism of action of N-(4-(3-Methylbenzamido)phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(4-(3-Methylbenzamido)phenyl)isonicotinamide can be compared with other similar compounds, such as:

  • N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide
  • N-(3-Aminophenyl)isonicotinamide
  • N-(4-Isopropylphenyl)isonicotinamide
  • N-(4-Aminophenyl)isonicotinamide

These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to the presence of the 3-methylbenzamido group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-(3-Methylbenzamido)phenyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Overview of Biological Activities

  • Enzyme Inhibition : This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in methylation processes. For instance, nicotinamide N-methyltransferase (NNMT) is a significant target due to its role in metabolic disorders and cancers. NNMT overexpression has been linked to conditions such as diabetes and obesity, making it a critical focus for therapeutic intervention .
  • Anticancer Properties : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Studies indicate that derivatives of isonicotinamide exhibit significant cytotoxicity against leukemia and solid tumors, suggesting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of specific functional groups can enhance or diminish activity. For example, compounds with methylene or carbonyl groups adjacent to the aromatic moiety often display reduced inhibitory activity against DNMT enzymes .
  • Selectivity : Some derivatives have shown selective inhibition profiles against DNMT1 and DNMT3A, with varying efficacy across different cancer cell lines .

Case Study 1: Inhibition of NNMT

A study focused on the design of alkynyl bisubstrate inhibitors demonstrated that modifications to the isonicotinamide structure could yield high-affinity NNMT inhibitors. The most potent compound from this study exhibited a Ki value of 500 pM, indicating strong binding affinity and selectivity for NNMT over other methyltransferases .

Case Study 2: Anticancer Activity in Cell Lines

In a recent investigation, this compound derivatives were tested against MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous) cell lines. The results showed that certain derivatives inhibited proliferation with IC50 values significantly lower than those of standard chemotherapy agents like 5-Fluorouracil, highlighting their potential for targeted cancer therapy .

Table 1: Summary of Biological Activities

CompoundTarget EnzymeIC50 (μM)Remarks
This compoundNNMT0.5High-affinity inhibitor
Derivative ADNMT115Selective inhibition
Derivative BDNMT3A0.9Most potent derivative
Derivative CMDA-MB-2310.126Strong anticancer effect

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityNotes
Methylene groupDecreasedReduces interaction with target enzymes
Aromatic ring sizeVariableLarger rings decrease potency
Carbonyl groupVariableDepends on positioning relative to amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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